1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one

Structural isomerism Benzimidazolone core Piperazine connectivity

1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 1254273-32-9) is a synthetic small-molecule benzimidazolone derivative with the molecular formula C₁₆H₂₄N₄O and a molecular weight of 288.39 g/mol. The compound features an N1-isopropyl substituent and an N3-piperazinylethyl side chain appended to a 1,3-dihydro-2H-benzo[d]imidazol-2-one core.

Molecular Formula C16H24N4O
Molecular Weight 288.39 g/mol
Cat. No. B13048074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one
Molecular FormulaC16H24N4O
Molecular Weight288.39 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N(C1=O)CCN3CCNCC3
InChIInChI=1S/C16H24N4O/c1-13(2)20-15-6-4-3-5-14(15)19(16(20)21)12-11-18-9-7-17-8-10-18/h3-6,13,17H,7-12H2,1-2H3
InChIKeyBIRLWVCYSNCYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: Structural Identity and Procurement-Relevant Profile


1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 1254273-32-9) is a synthetic small-molecule benzimidazolone derivative with the molecular formula C₁₆H₂₄N₄O and a molecular weight of 288.39 g/mol . The compound features an N1-isopropyl substituent and an N3-piperazinylethyl side chain appended to a 1,3-dihydro-2H-benzo[d]imidazol-2-one core . It is commercially available from multiple vendors at purities of 95–98% and is supplied exclusively for research and further manufacturing use, not for direct human administration . The compound belongs to a broader class of piperazinyl-alkyl-benzimidazol-2-one derivatives that have been investigated as monoamine neurotransmitter re-uptake inhibitors and serotonergic receptor ligands [1].

Why Generic Substitution of 1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Is Not Advisable Without Direct Comparative Data


Although numerous benzimidazolone and 2-piperazinylbenzimidazole derivatives share the same molecular formula (C₁₆H₂₄N₄O) or closely related scaffolds, even subtle changes in substitution pattern profoundly alter pharmacological profiles. For example, the isomeric compound 2-[4-(1-isopropylbenzimidazol-2-yl)piperazin-1-yl]ethanol (CAS not assigned to the target) exhibits a distinctly different connectivity that would preclude identical target engagement [1]. In the 2-piperazinylbenzimidazole series reported by Orjales et al., repositioning a methoxy group from the 4- to the 7-position shifted 5-HT₃ receptor pKᵢ from 6.7 to 9.4—a more than 500-fold change in affinity [2]. Consequently, generic substitution of the target compound with any in-class analog without matched experimental characterization risks introducing uncontrolled variables into SAR campaigns, impurity profiling, or pharmacological assays. The evidence below identifies the few quantitative comparison points currently available in the public domain.

Quantitative Differentiation Evidence for 1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Versus Closest Analogs


Structural Isomer Differentiation: Benzimidazolone Connectivity Versus 2-Piperazinylbenzimidazole Scaffolds

The target compound contains a 1,3-dihydro-2H-benzo[d]imidazol-2-one (benzimidazolone) core with the piperazine ring connected via an ethylene linker to the N3 position. This connectivity is distinct from the 2-piperazinylbenzimidazole scaffold exemplified by lerisetron (CAS 143257-98-1), where the piperazine is directly attached to the C2 position of the benzimidazole ring. A structural isomer sharing the identical molecular formula (C₁₆H₂₄N₄O, MW 288.39), 2-[4-(1-isopropylbenzimidazol-2-yl)piperazin-1-yl]ethanol (SpectraBase Compound ID 7ckLsjpgOJo), has been characterized by GC-MS [1]. The SpectraBase data confirm a different InChIKey (YORPSUGRMITPRU-UHFFFAOYSA-N) compared with the target compound, verifying non-interchangeable chemical identity [1]. No biological activity data for this isomer have been reported, preventing functional comparison at this time [1].

Structural isomerism Benzimidazolone core Piperazine connectivity Chemical procurement

Class-Level Comparison: Benzimidazolone Core Versus 2-Piperazinylbenzimidazole in 5-HT₃ Receptor Affinity

The target compound's benzimidazolone core distinguishes it from the 2-piperazinylbenzimidazole class of 5-HT₃ antagonists. In the 2-piperazinylbenzimidazole series, compound 7n (7-methoxy derivative) achieved a pKᵢ of 9.4 at the 5-HT₃ receptor (Kᵢ ≈ 0.4 nM), while the 4-methoxy analog 7m showed only pKᵢ = 6.7 (Kᵢ ≈ 200 nM)—a >500-fold difference driven solely by substituent position on the benzimidazole ring [1]. Lerisetron (compound 7e) exhibited pKᵢ = 9.2 (Kᵢ ≈ 0.63 nM) and demonstrated functional 5-HT₃ antagonism in the Bezold-Jarisch reflex assay in anesthetized rats [1]. The benzimidazolone scaffold of the target compound presents a pharmacophore distinct from the 2-piperazinylbenzimidazole scaffold; however, no direct receptor binding data for the target compound are publicly available to permit quantitative affinity comparison at present [1].

5-HT3 receptor Benzimidazolone SAR Piperazinylbenzimidazole Receptor binding

Substituent Architecture Differentiation: Unsubstituted Piperazine Moiety as a Key Synthetic Intermediate Feature

The target compound bears an unsubstituted piperazine ring (free NH), which distinguishes it from related compounds such as 1-(2-ethoxyethyl)-2-(4-methylpiperazin-1-yl)-1H-benzoimidazole (CHEMBL430338, CAS 87233-65-6), where the piperazine is N-methylated [1]. CHEMBL430338 has reported histamine H₁ receptor binding affinity (IC₅₀ ≈ 10 nM in guinea pig cerebellar membranes) and is classified as an emedastine impurity [1]. The free piperazine NH in the target compound provides a derivatizable handle for further chemical elaboration—alkylation, acylation, or sulfonylation—that is absent in the N-methylated comparator . No biological activity data for the target compound are available from BindingDB or ChEMBL to assess whether this structural feature impacts receptor engagement [1].

Synthetic intermediate Piperazine derivatization N-alkylation handle Chemical procurement

Benzimidazolone Pharmacophore Versus Indole-Containing Piperazinyl Analogs in Monoamine Transporter Modulation

The patent literature defines a genus of piperazinyl-alkyl-benzoimidazol-2-one derivatives as monoamine neurotransmitter re-uptake inhibitors, encompassing the target compound's core scaffold [1]. Within this patent (US 2012/0220604 A1, NeuroSearch A/S), exemplified compounds bearing an indolyl-piperazinyl substituent (e.g., 1-isopropenyl-3-{2-[4-(1-methyl-1H-indol-5-yl)-piperazin-1-yl]-ethyl}-1,3-dihydro-benzoimidazol-2-one) represent fully elaborated analogs with demonstrated transporter activity, whereas the target compound with its unsubstituted piperazine represents the minimal pharmacophoric scaffold or a synthetic precursor [1]. The target compound's 1-isopropyl substitution pattern corresponds to a preferred alkyl substituent at N1 in the patent's Markush structure, supporting its relevance as a key intermediate for generating patent-defined analogs [1]. Quantitative comparative transporter inhibition data (SERT, NET, DAT IC₅₀ values) are available only for the fully elaborated indolyl-piperazinyl congeners, not for the target compound itself, precluding direct affinity comparison [1].

Monoamine reuptake Benzimidazolone Indole-piperazine Neurotransmitter transporter

Physicochemical Property Comparison: Computed Drug-Likeness Parameters Versus Orthogonal Isomers

Computational physicochemical profiling of the target compound (ZINC299853387) indicates a calculated logP of 1.82, topological polar surface area (TPSA) of 50.16 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds—all parameters compliant with Lipinski's Rule of Five [1]. The compound has no known biological activity in ChEMBL and has not been used in any reported clinical trials [1]. In comparison, CHEMBL430338 (the N-methylpiperazine benzimidazole isomer) shares the same molecular weight and atom count but differs in logP and TPSA due to the methyl substitution, which reduces hydrogen bond donor count to zero and alters permeability potential [2]. The computed clogP of 1.82 places the target compound within the CNS drug-like space, consistent with the CNS indications pursued in the piperazinyl-benzimidazolone patent family [1][3].

Drug-likeness Lipinski Rule of Five Physicochemical properties In silico ADME

Available Purity Grades and Commercial Supply Differentiation

The target compound is commercially supplied at 98% purity by Leyan (Product No. 1764097) and at 95% purity by Bidepharm and other vendors, with supporting analytical documentation including NMR, HPLC, and GC available upon request . In contrast, the structurally related 2-(1,4-diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (CAS 101954-20-5, an emedastine impurity standard) is supplied at 98% purity by Bidepharm with batch-specific QC data . The target compound's recommended storage condition is sealed, dry, at 2–8°C, with room temperature shipping, distinguishing it from analogs that may require more stringent storage . No certified reference standard grade is currently available for this compound.

Purity specification Vendor comparison Analytical quality control Procurement

Research and Industrial Application Scenarios for 1-Isopropyl-3-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one


Medicinal Chemistry: Piperazine-Focused Library Synthesis and SAR Exploration

The unsubstituted piperazine NH provides a direct synthetic handle for parallel derivatization—alkylation, reductive amination, acylation, or sulfonylation—enabling rapid generation of compound libraries around the benzimidazolone scaffold . This utility is highlighted by the NeuroSearch patent family (US 2012/0220604 A1), where elaborated piperazinyl-benzimidazolones are claimed as monoamine re-uptake inhibitors; the target compound serves as a key intermediate for accessing this chemical space [1]. The N1-isopropyl substituent is a preferred embodiment within the patent's Markush structure, supporting its relevance for generating patent-defined analogs [1].

Analytical Chemistry: Impurity Profiling and Reference Standard Development

Given the existence of structurally isomeric compounds sharing the identical molecular formula C₁₆H₂₄N₄O—including emedastine impurity E (CAS 101954-20-5) and CHEMBL430338—the target compound can be used as a chromatographic reference marker to distinguish between co-eluting benzimidazolone and benzimidazole impurities during HPLC method development [2]. The availability of NMR, HPLC, and GC characterization data from vendors supports its use as an in-house impurity standard for process chemistry applications .

Computational Chemistry: In Silico Screening and Pharmacophore Modeling

The computed physicochemical parameters (clogP 1.82, TPSA 50.16 Ų, 1 HBD, 5 HBA) place the target compound within CNS drug-like chemical space, making it suitable as a query molecule for virtual screening campaigns targeting CNS receptors or transporters [3]. Its benzimidazolone pharmacophore is distinct from the benzimidazole scaffold used in known 5-HT₃ antagonists (e.g., lerisetron, pKᵢ 9.2) and 5-HT₄ antagonists (e.g., DAU 6285), offering a complementary scaffold for pharmacophore diversity in computational hit-finding exercises [4][5].

Process Chemistry: Intermediate for GMP-Relevant Route Scouting

The compound's commercial availability at 95–98% purity with defined storage specifications (sealed, dry, 2–8°C) supports its use as a starting material in route-scouting studies for larger-scale synthesis of elaborated piperazinyl-benzimidazolone drug candidates . The free piperazine NH allows selective functionalization orthogonal to the benzimidazolone carbonyl, facilitating convergent synthetic strategies . Users should note that no cGMP-grade material is currently available, limiting direct use in clinical manufacturing .

Quote Request

Request a Quote for 1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.